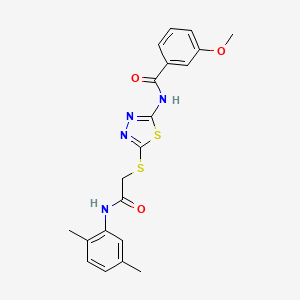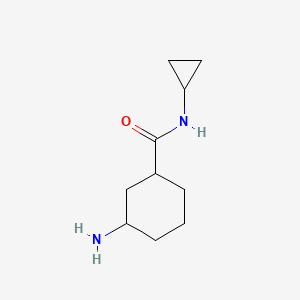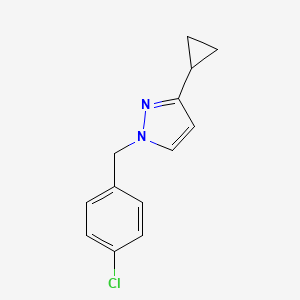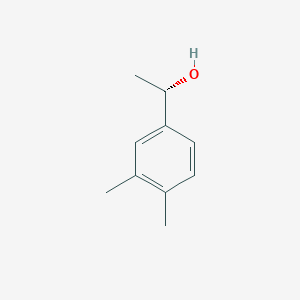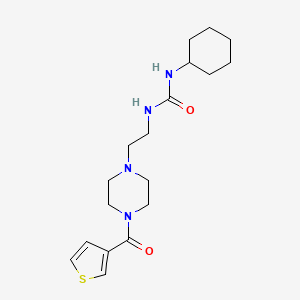![molecular formula C13H9Cl2NO3S2 B2999065 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 1261158-90-0](/img/structure/B2999065.png)
2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups, including a thiazolidine ring (a five-membered ring with sulfur and nitrogen), a carboxylic acid group (-COOH), and a methylidene group (=CH2). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including those typical of carboxylic acids (like esterification or amide formation) and those involving the thiazolidine ring or the methylidene group .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has shown that derivatives of the specified chemical compound exhibit significant antimicrobial and antifungal properties. For instance, compounds with the thiazolidinone backbone have been synthesized and tested against various bacterial and fungal strains, demonstrating potential as antibacterial and antifungal agents. The synthesis and evaluation of these compounds involve complex chemical processes that yield substances with the ability to inhibit the growth of pathogenic microbes, suggesting their utility in developing new antimicrobial therapies (Gouda, Berghot, Shoeib, & Khalil, 2010).
Anticancer Activity
Another significant area of application for these compounds is in anticancer research. Studies have synthesized and screened various thiazolidinone derivatives for their anticancer activity across different cancer cell lines. Some compounds have shown promising results in inhibiting the proliferation of cancer cells, indicating their potential as leads in the development of novel anticancer drugs. The structural modifications on the thiazolidinone moiety significantly impact their cytotoxicity levels against cancer cells, providing insights into the design of more effective anticancer agents (Buzun et al., 2021).
Antiviral Properties
Compounds derived from the specified chemical structure have also been explored for their antiviral properties. The synthesis of thiadiazole sulfonamides starting from chlorobenzoic acid and their subsequent evaluation against viruses such as the tobacco mosaic virus have indicated certain activities. These findings suggest a potential for these compounds to be developed into antiviral drugs, contributing to the fight against viral infections (Chen et al., 2010).
Corrosion Inhibition
Moreover, derivatives of this compound have been investigated for their corrosion inhibition properties. Studies involving the application of these compounds as corrosion inhibitors for metals in acidic environments have provided positive results. The physicochemical and theoretical studies conducted to understand the mechanism of action of these inhibitors suggest their effectiveness in protecting metal surfaces from corrosion, which has practical implications in industrial processes (Ammal, Prajila, & Joseph, 2018).
properties
IUPAC Name |
2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S2/c1-6(12(18)19)16-11(17)10(21-13(16)20)4-7-2-3-8(14)5-9(7)15/h2-6H,1H3,(H,18,19)/b10-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFNZROPRHZBME-WMZJFQQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2998982.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998985.png)
![Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2998989.png)

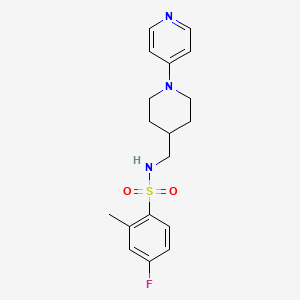
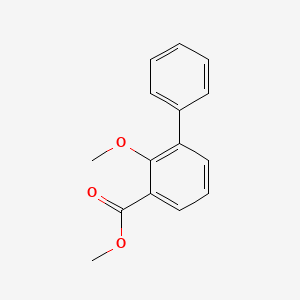
![2-(4-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2998995.png)

